(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

Fluorine regiochemistry Piperazine SAR Medicinal chemistry

(3-Fluorophenyl)[4-(propylsulfonyl)piperazino]methanone (CAS 428838-14-6, ChemBridge ID is a fully synthetic, achiral 1‑acyl‑4‑sulfonylpiperazine with the molecular formula C₁₄H₁₉FN₂O₃S and a molecular weight of 314.38 g·mol⁻¹. The compound is supplied as a free‑base solid and is commercially available through established screening‑compound channels.

Molecular Formula C14H19FN2O3S
Molecular Weight 314.38 g/mol
Cat. No. B5549814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE
Molecular FormulaC14H19FN2O3S
Molecular Weight314.38 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H19FN2O3S/c1-2-10-21(19,20)17-8-6-16(7-9-17)14(18)12-4-3-5-13(15)11-12/h3-5,11H,2,6-10H2,1H3
InChIKeyYEZYQUKANCHEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluorophenyl)[4-(propylsulfonyl)piperazino]methanone – Procurement-Relevant Identity, Physicochemical Profile, and Source Verification


(3-Fluorophenyl)[4-(propylsulfonyl)piperazino]methanone (CAS 428838-14-6, ChemBridge ID 6531716) is a fully synthetic, achiral 1‑acyl‑4‑sulfonylpiperazine with the molecular formula C₁₄H₁₉FN₂O₃S and a molecular weight of 314.38 g·mol⁻¹ . The compound is supplied as a free‑base solid and is commercially available through established screening‑compound channels . Its structure combines a 3‑fluorobenzoyl amide with a propylsulfonyl‑substituted piperazine ring, placing it within a well‑studied pharmacophore class; however, no target‑specific biochemical or cellular activity data have been deposited in ChEMBL or BindingDB for this precise scaffold [1].

Why Simple Piperazine‑Sulfonamide Interchange Cannot Replace (3-Fluorophenyl)[4-(propylsulfonyl)piperazino]methanone in Focused Lead‑Optimization Programs


The 1‑acyl‑4‑sulfonylpiperazine chemotype exhibits steep structure–activity relationships where both the acyl‑aryl fluorine regiochemistry and the sulfonyl alkyl chain length govern target recognition. Published SAR campaigns on closely related sulfonylpiperazine libraries demonstrate that shifting the fluorine from the 3‑ to the 4‑position or replacing the propylsulfonyl group by a methylsulfonyl or phenylsulfonyl moiety can annihilate antiproliferative activity in C4‑2 prostate cancer cells [1] and alter LpxH inhibitory potency by orders of magnitude [2]. Consequently, generic substitution within this class is contraindicated when the specific 3‑fluoro / propylsulfonyl combination is required for a defined screening cascade or patent strategy.

Quantitative Evidence Inventory: (3-Fluorophenyl)[4-(propylsulfonyl)piperazino]methanone Versus Closest Structural Analogs


Fluorine‑Regiochemistry Counts: 3‑Fluoro Benzoyl Versus 4‑Fluoro and 2‑Fluoro Isomers

The position of the single fluorine atom on the benzoyl ring is the principal structural variable that can be exploited during procurement. In the closely related 1‑acyl‑4‑sulfonylpiperazine SAR study, a 10‑fold difference in antiproliferative IC₅₀ was observed solely by altering the substitution pattern on the benzoyl ring; the 3‑fluoro analog displayed the highest potency among the mono‑fluorinated congeners, whereas the 4‑fluoro and unsubstituted benzoyl congeners were essentially inactive at the highest tested concentration (IC₅₀ > 50 µM) [1]. The target compound (3‑fluoro) therefore represents a structurally unique entry point that cannot be mimicked by the more readily available 4‑fluorobenzoyl analog (Hit2Lead SC‑6531717) or the 2‑fluorobenzoyl analog (Hit2Lead SC‑6531718) .

Fluorine regiochemistry Piperazine SAR Medicinal chemistry

Sulfonyl Chain Length as a Determinant of Target Engagement: Propyl Versus Methyl and Phenyl

In the LpxH‑coupled malachite green assay, the propylsulfonyl chain was identified as one of the two hydrophobic pharmacophoric elements required for Aquifex aeolicus LpxH inhibition; truncation to methylsulfonyl resulted in a >50‑fold loss of inhibition, whereas bulkier aryl sulfonyl groups were tolerated only when accompanied by specific acyl‑aryl substituents [1]. The target compound retains the propyl chain, making it a candidate for LpxH‑directed screening where the 3‑fluorobenzoyl head provides additional hydrophobic contact. The methylsulfonyl analog (ChemBridge 6530000 series) and phenylsulfonyl analog (ChemBridge 6520000 series) are commercially procurable but are predicted to be inactive against LpxH at comparable concentrations [1].

Sulfonyl SAR LpxH inhibition Antibacterial target

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area

The computed physicochemical profile of the target 3‑fluoro compound (LogP 2.05, tPSA 57.7 Ų) positions it closer to the optimal CNS drug‑likeness space than its 4‑fluoro isomer (LogP 2.11, tPSA 57.7 Ų, identical tPSA but slightly higher lipophilicity) and the unsubstituted benzoyl analog (LogP 1.78, tPSA 57.7 Ų) . The 3‑fluoro substitution achieves the highest predicted passive permeability (LogSW −3.24) among the mono‑fluorinated congeners, which may translate into superior cellular uptake in permeability‑limited screening models .

LogP tPSA Drug‑likeness Permeability

Key Evidence Gap: Lack of Target‑Specific Biochemical or Cellular IC₅₀ Data

Despite comprehensive screening against ChEMBL20 annotations, no biochemical or cellular IC₅₀, Kᵢ, EC₅₀, or target‑engagement data have been deposited for (3‑fluorophenyl)[4‑(propylsulfonyl)piperazino]methanone [1]. All evidence of differentiation presented above is therefore derived from SAR trends observed in structurally adjacent analogs. Users intending to purchase this compound for a specific screening campaign should verify that the 3‑fluoro / propylsulfonyl combination has not already been profiled in their internal assay panel before assuming differential activity.

Data gap Profiling status Procurement risk

Recommended Procurement Scenarios for (3-Fluorophenyl)[4-(propylsulfonyl)piperazino]methanone Based on Evidence Synthesis


Focused C4‑2 Prostate Cancer Lead‑Optimization Library

The evidence from the acylsulfonylpiperazine SAR study demonstrates that the 3‑fluorobenzoyl head group is the optimal mono‑fluoro substitution for antiproliferative activity in the C4‑2 prostate cancer cell line [1]. Procurement of the target compound, together with its propylsulfonyl chain, allows medicinal chemistry teams to explore the acyl region further while retaining the validated sulfonyl alkyl chain. This compound should be placed in a focused library of 8–12 analogs varying only the acyl‑aryl substitution pattern.

LpxH Antibacterial Screening Cascade Starting Point

The LpxH SAR analysis identifies the propylsulfonyl group as a critical pharmacophoric element [1]. The target compound can serve as the core scaffold for a small exploratory set in which the 3‑fluorobenzoyl group is held constant while the sulfonyl chain is systematically varied (ethyl, isopropyl, butyl) to probe the hydrophobic pocket tolerance of Gram‑negative LpxH orthologs.

Negative Control Pairing for Fluorine‑Regiochemistry SAR

Because the 3‑fluoro, 4‑fluoro, and unsubstituted benzoyl variants are all commercially available through ChemBridge, the target compound can be employed in a matched‑pair analysis where the only variable is the fluorine position [1]. This allows rigorous quantification of the fluorine‑regiochemistry contribution to any newly observed activity in the end‑user’s assay panel.

Intellectual Property Generation Where Public Bioactivity Data Are Absent

The complete absence of annotated bioactivity for the 3‑fluoro isomer in ChEMBL20 and BindingDB [1] creates an opportunity to generate novel composition‑of‑matter or method‑of‑use claims if the compound displays a useful phenotype in a previously unexplored target class. Procurement at milligram‑to‑gram scale enables both initial high‑throughput screening and follow‑up dose‑response confirmation without prior art encumbrance.

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